molecular formula C20H32O4 B14415982 Methyl 4-dodecoxy-2-hydroxybenzoate CAS No. 86840-98-4

Methyl 4-dodecoxy-2-hydroxybenzoate

Cat. No.: B14415982
CAS No.: 86840-98-4
M. Wt: 336.5 g/mol
InChI Key: GLQKRDVFGPWHCW-UHFFFAOYSA-N
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Description

Methyl 4-dodecoxy-2-hydroxybenzoate: is an organic compound belonging to the class of alkyl esters of p-hydroxybenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-dodecoxy-2-hydroxybenzoate typically involves the esterification of 4-dodecoxy-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-dodecoxy-2-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the aromatic ring can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts and are carried out under controlled temperatures.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Methyl 4-dodecoxy-2-hydroxybenzoate has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of cosmetics and personal care products as a preservative and stabilizer.

Mechanism of Action

The mechanism of action of methyl 4-dodecoxy-2-hydroxybenzoate involves its interaction with cellular membranes and proteins. The long alkyl chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, the hydroxyl and ester groups can form hydrogen bonds with proteins, affecting their structure and activity.

Comparison with Similar Compounds

    Methyl 4-hydroxybenzoate:

    Ethyl 4-hydroxybenzoate: Similar to methylparaben but with an ethyl group instead of a methyl group, used as a preservative.

    Propyl 4-hydroxybenzoate: Another paraben with a propyl group, used for its antimicrobial properties.

Uniqueness: Methyl 4-dodecoxy-2-hydroxybenzoate stands out due to its long alkyl chain, which imparts unique amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions, such as in drug delivery systems and emulsifiers.

Properties

CAS No.

86840-98-4

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

methyl 4-dodecoxy-2-hydroxybenzoate

InChI

InChI=1S/C20H32O4/c1-3-4-5-6-7-8-9-10-11-12-15-24-17-13-14-18(19(21)16-17)20(22)23-2/h13-14,16,21H,3-12,15H2,1-2H3

InChI Key

GLQKRDVFGPWHCW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=C(C=C1)C(=O)OC)O

Origin of Product

United States

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